molecular formula C10H7N3O4 B2547029 N-(3-nitrophenyl)isoxazole-5-carboxamide CAS No. 941957-54-6

N-(3-nitrophenyl)isoxazole-5-carboxamide

Cat. No. B2547029
CAS RN: 941957-54-6
M. Wt: 233.183
InChI Key: ZWBPEPPZCZCARY-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)isoxazole-5-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom at non-adjacent positions. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves strategies such as cycloaddition reactions. For instance, the synthesis of a related compound, 3-carboxyisoxazole, was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide precursor with subsequent elimination of pyrrolidine and hydrolysis of the ethyl ester . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could be applicable.

Molecular Structure Analysis

Isoxazole derivatives exhibit a range of molecular structures, often characterized by X-ray crystallography and spectroscopic techniques such as NMR and FTIR. For example, the structure of a carbacylamidophosphate derivative was elucidated using these methods, revealing intermolecular hydrogen bonding patterns . The molecular structure of this compound would likely show similar characteristics, with potential for hydrogen bonding and electronic effects due to the nitro group.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including nucleophilic additions. For example, the desulfurization of an isothiazol-imine led to the formation of amidine and thioimidate derivatives through nucleophilic addition . The presence of a nitro group in this compound could influence its reactivity, potentially participating in reactions such as nucleophilic aromatic substitution or reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their substituents. For instance, the presence of a nitro group can affect the acidity, electron distribution, and overall stability of the compound. The solubility, melting point, and reactivity of this compound would be determined by its specific functional groups and molecular geometry. The compound's properties would be crucial for its potential applications in medicinal chemistry and material science.

Relevant Case Studies

Several studies have explored the biological activities of isoxazole derivatives. For example, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was synthesized and evaluated for insecticidal activity . Another study found that diphenylisoxazole derivatives with a nitro group exhibited cell protective and antiapoptotic properties . Additionally, N-phenyl-5-carboxamidyl isoxazoles were investigated for their anticancer activity, with one derivative showing significant activity against colon cancer cells . These case studies highlight the potential of isoxazole derivatives, including this compound, in various therapeutic areas.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Recent studies have synthesized and evaluated new isoxazole derivatives, including those related to N-(3-nitrophenyl)isoxazole-5-carboxamide, revealing significant potential in cancer and microbial infection treatments. For example, Hassan et al. (2019) synthesized a series of isoxazole derivatives showing promising results as anti-hepatic cancer and antimicrobial agents. The study found that most of the synthesized compounds exhibited good anti-hepatic cancer results compared to the standard drug doxorubicin, especially in their toxic effects on normal cell lines. Additionally, many compounds showed strong antimicrobial effects, highlighting the compound's potential in developing new therapeutics for hepatic cancer and infections (Hassan et al., 2019).

Anti-inflammatory and Analgesic Agents

Fakhr et al. (2009) reported on the synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. Although the primary focus was on benzo[b]thiophenes, the methodologies and results provide insight into the broader context of heterocyclic compounds' roles, including isoxazole derivatives, in developing anti-inflammatory and analgesic medications (Fakhr et al., 2009).

Antidiabetic Screening

Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity using the α-amylase inhibition assay. This study's approach to synthesizing and screening novel compounds for biological activity could be applicable to the research and development of isoxazole-5-carboxamide derivatives for antidiabetic purposes (Lalpara et al., 2021).

Mechanism of Action

The mechanism of action of isoxazole derivatives in biological systems is complex and can vary depending on the specific derivative and biological target. Some compounds have been shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .

Safety and Hazards

The safety and hazards associated with isoxazole derivatives can vary depending on the specific compound. It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

Indole derivatives, which include isoxazole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules could accelerate the drug discovery programme .

properties

IUPAC Name

N-(3-nitrophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(9-4-5-11-17-9)12-7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBPEPPZCZCARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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